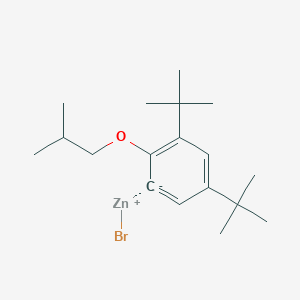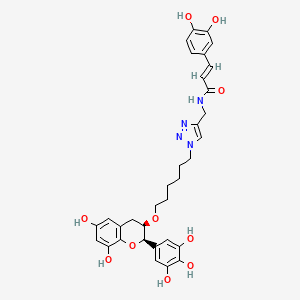
Hpa-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Hpa-IN-2 involves the incorporation of caffeine acid and its derivatives into epigallocatechin analogs. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available epigallocatechin and caffeine acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving refluxing and the use of specific solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.
Análisis De Reacciones Químicas
Hpa-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hpa-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and the development of new inhibitors for metabolic enzymes.
Biology: Researchers use this compound to investigate the role of alpha-amylase in carbohydrate metabolism and its potential as a therapeutic target for diabetes mellitus.
Medicine: The compound’s inhibitory effects on alpha-amylase make it a candidate for developing new treatments for diabetes and other metabolic disorders.
Industry: While primarily used in research, this compound’s properties could be explored for industrial applications in enzyme inhibition and metabolic regulation .
Mecanismo De Acción
Hpa-IN-2 exerts its effects by selectively inhibiting human pancreatic alpha-amylase. The mechanism involves the formation of hydrogen bonds between this compound and the active site of the enzyme, preventing the enzyme from catalyzing the hydrolysis of starch into glucose. This inhibition reduces the rate of carbohydrate digestion and absorption, thereby lowering blood glucose levels .
Comparación Con Compuestos Similares
Hpa-IN-2 is unique in its selectivity and potency as an alpha-amylase inhibitor. Similar compounds include:
Acarbose: A well-known alpha-amylase inhibitor used in the treatment of diabetes.
Miglitol: Another alpha-amylase inhibitor with similar applications.
Voglibose: A compound that inhibits both alpha-amylase and alpha-glucosidase.
Compared to these compounds, this compound has shown higher selectivity for human pancreatic alpha-amylase, making it a valuable tool for research and potential therapeutic development .
Propiedades
Fórmula molecular |
C33H36N4O10 |
|---|---|
Peso molecular |
648.7 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dihydroxyphenyl)-N-[[1-[6-[[(2R,3R)-6,8-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]hexyl]triazol-4-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C33H36N4O10/c38-23-12-20-15-29(33(47-32(20)28(43)16-23)21-13-26(41)31(45)27(42)14-21)46-10-4-2-1-3-9-37-18-22(35-36-37)17-34-30(44)8-6-19-5-7-24(39)25(40)11-19/h5-8,11-14,16,18,29,33,38-43,45H,1-4,9-10,15,17H2,(H,34,44)/b8-6+/t29-,33-/m1/s1 |
Clave InChI |
BMRIEERROZQLMD-NCOMSSLQSA-N |
SMILES isomérico |
C1[C@H]([C@H](OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)/C=C/C5=CC(=C(C=C5)O)O |
SMILES canónico |
C1C(C(OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)C=CC5=CC(=C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


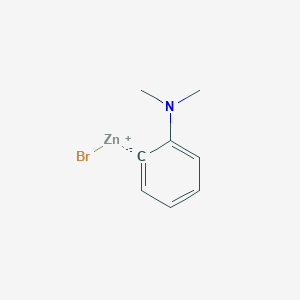
![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
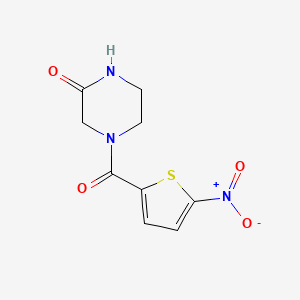

![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)

![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)

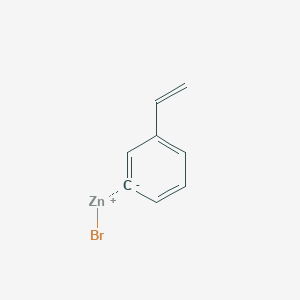
![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
